2-methyl-5-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
Description
Propriétés
IUPAC Name |
2-methyl-5-nitro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-15-4-9-18(26(27)28)14-20(15)31(29,30)24-17-7-5-16(6-8-17)19-10-11-21(23-22-19)25-12-2-3-13-25/h4-11,14,24H,2-3,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDYHUYEHJPRCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Activité Biologique
2-Methyl-5-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, including antibacterial, antifungal, and anticancer activities, while also discussing structure-activity relationships (SAR) and case studies that highlight its efficacy.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Molecular Weight: 366.46 g/mol
CAS Number: 152460-09-8
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, studies have shown that pyrrolidine derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.0039 | Staphylococcus aureus |
| Compound B | 0.025 | Escherichia coli |
| Compound C | 0.015 | Pseudomonas aeruginosa |
These findings suggest that the presence of the pyrrolidinyl and nitro groups may enhance antibacterial activity through electron-withdrawing effects, which stabilize the active form of the compound.
Antifungal Activity
In addition to antibacterial properties, related compounds have demonstrated antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The Minimum Inhibitory Concentration (MIC) values for these activities typically range from 16.69 to 222.31 µM, indicating moderate to strong antifungal potential depending on the specific structural modifications made to the core compound.
Table 2: Antifungal Activity
| Compound Name | MIC (µM) | Fungal Strain |
|---|---|---|
| Compound D | 16.69 | Candida albicans |
| Compound E | 56.74 | Fusarium oxysporum |
Anticancer Activity
Emerging studies have suggested that compounds similar to 2-methyl-5-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the activation of caspase pathways and inhibition of cell proliferation.
Case Study:
A study conducted on a derivative of this compound showed a significant reduction in viability in breast cancer cell lines (MCF-7), with an IC50 value of approximately 12 µM after 48 hours of treatment. This indicates a promising avenue for further development in cancer therapeutics.
Structure-Activity Relationship (SAR)
The biological activity of this compound appears to be closely linked to its structural features:
- Nitro Group: Enhances electron affinity, potentially increasing reactivity with biological targets.
- Pyrrolidinyl Substituent: May facilitate interaction with cellular membranes or specific receptors.
- Sulfonamide Moiety: Known for its role in antibacterial activity; modifications here can lead to variations in potency.
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound is characterized by a complex molecular structure that includes a sulfonamide group, which is known for its biological activity. The presence of the pyrrolidinyl and pyridazinyl moieties contributes to its pharmacological properties. The molecular formula is C19H22N4O3S, indicating the presence of nitrogen, oxygen, and sulfur atoms that play crucial roles in its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-methyl-5-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide exhibit promising anticancer properties. For instance, derivatives of benzenesulfonamides have shown cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Properties
The sulfonamide moiety is historically linked to antimicrobial activity. Research has demonstrated that related compounds possess significant antibacterial properties against pathogens such as Mycobacterium tuberculosis and other resistant strains. The structure-activity relationship (SAR) studies suggest that modifications in the side chains can enhance their efficacy against specific bacteria .
Case Study 1: Anticancer Evaluation
In a study published in a peer-reviewed journal, a series of sulfonamide derivatives were evaluated for their anticancer activity. The results indicated that certain modifications on the pyridazine ring significantly increased cytotoxicity against human cancer cell lines. The study utilized quantitative structure–activity relationship (QSAR) models to predict the efficacy based on structural variations .
Case Study 2: Antimicrobial Testing
Another research effort focused on testing related benzenesulfonamides against M. tuberculosis. The findings revealed that specific derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL, highlighting their potential as lead compounds for developing new antitubercular agents .
| Activity Type | Target Organism/Cell Line | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Anticancer | Colon Cancer Cells | Varies (dependent on derivative) | |
| Antimicrobial | Mycobacterium tuberculosis | 6.25 µg/mL |
Table 2: Synthesis Steps Overview
| Step | Description |
|---|---|
| Nitration | Introduction of nitro group |
| Sulfonamidation | Formation of sulfonamide linkage |
| Cyclization | Formation of pyridazine ring |
Q & A
Q. What are the optimal synthetic routes for 2-methyl-5-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide, and how can purity be maximized?
Methodological Answer: The synthesis typically involves three key steps:
Intermediate Preparation :
- Pyridazine ring functionalization via nucleophilic substitution to introduce the pyrrolidine moiety (reflux in DMF at 110°C for 12–24 hours) .
- Suzuki coupling to attach the phenyl group to the pyridazine core (Pd(PPh₃)₄ catalyst, Na₂CO₃, 80°C) .
Sulfonamide Formation :
- Reaction of the amine intermediate with 2-methyl-5-nitrobenzenesulfonyl chloride in dichloromethane (DCM) under inert atmosphere, using triethylamine as a base .
Purification :
- Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
Q. Critical Parameters :
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm confirm the nitro group’s electron-withdrawing effect on the benzene ring. Pyrrolidine protons appear as a multiplet at δ 2.7–3.1 ppm .
- ¹³C NMR : A signal near 155 ppm corresponds to the sulfonamide sulfur-linked carbon .
- Mass Spectrometry (HRMS) :
- Exact mass matching (e.g., [M+H]⁺ = 483.1542) validates the molecular formula .
- IR Spectroscopy :
Q. Common Pitfalls :
- Residual solvents (e.g., DMF) in NMR spectra can obscure signals; thorough drying under vacuum is critical .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
Methodological Answer:
- Key Modifications :
- Nitro Group Replacement : Substituting the nitro group with a trifluoromethyl (-CF₃) group may enhance metabolic stability while retaining electron-withdrawing effects .
- Pyrrolidine Substitution : Replacing pyrrolidine with morpholine increases solubility but reduces binding affinity in kinase inhibition assays .
- Biological Assays :
- In vitro Testing : Use standardized assays (e.g., kinase inhibition with ATP-Glo™) to compare IC₅₀ values of derivatives .
- Computational Docking : AutoDock Vina simulations predict binding poses in target proteins (e.g., EGFR kinase) by analyzing hydrogen bonds with sulfonamide oxygen atoms .
Q. Data Interpretation :
- Contradictory activity data across studies may arise from assay conditions (e.g., ATP concentration variations in kinase assays). Replicate experiments under controlled parameters .
Q. What strategies resolve contradictory data in solubility and stability studies?
Methodological Answer:
- Solubility Enhancement :
- Co-solvent systems (e.g., PEG-400/water) improve aqueous solubility. A 20% PEG-400 solution increases solubility from 0.5 mg/mL to 3.2 mg/mL .
- Stability Analysis :
Q. How can computational modeling predict metabolic pathways and toxicity?
Methodological Answer:
- Software Tools :
- CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., pyrrolidine ring) .
- Toxicity Profiling : Derek Nexus predicts hepatotoxicity based on structural alerts (e.g., nitro groups associated with mutagenicity) .
- Validation :
- Compare predicted metabolites (e.g., hydroxylated pyrrolidine) with LC-MS/MS data from in vitro microsomal assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
